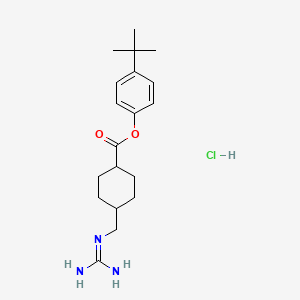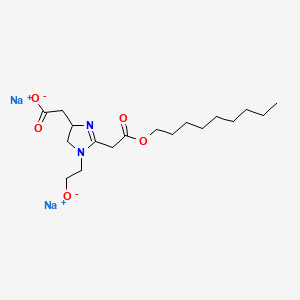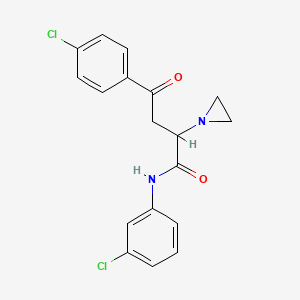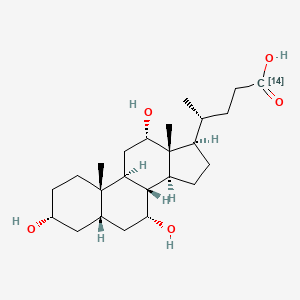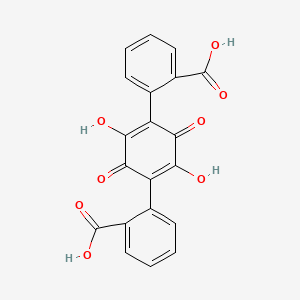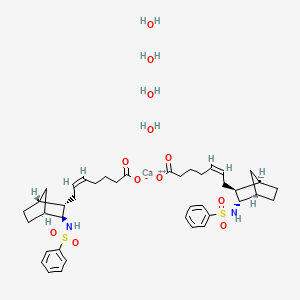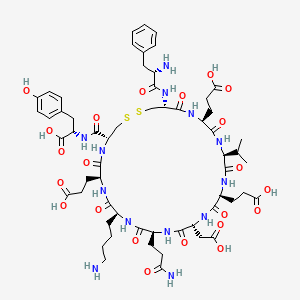
Norjuziphine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norjuziphine, (S)- is a benzylisoquinoline alkaloid known for its presence in various plant species, particularly in the lotus flower (Nelumbo nucifera). This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition, which makes it a subject of study in pharmacology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.
Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.
Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.
Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.
Types of Reactions:
Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced alkaloid forms.
Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Norjuziphine, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying benzylisoquinoline alkaloids and their chemical behavior.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the development of cosmetic products aimed at skin lightening and pigmentation control.
Wirkmechanismus
The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.
Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.
Vergleich Mit ähnlichen Verbindungen
Norjuziphine, (S)- can be compared with other benzylisoquinoline alkaloids:
Nuciferine: Another alkaloid from Nelumbo nucifera, known for its sedative and anti-inflammatory properties.
Nornuciferine: Similar to Norjuziphine, (S)-, it also exhibits melanogenesis inhibitory activity but differs in its chemical structure and potency.
Armepavine: Known for its anti-inflammatory and analgesic effects, it shares a similar core structure but has different functional groups.
Uniqueness: Norjuziphine, (S)- stands out due to its specific inhibitory effect on melanogenesis, making it a valuable compound for research in skin pigmentation and related disorders .
Eigenschaften
CAS-Nummer |
91928-30-2 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
BXWMZVREXWPYKF-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O |
Kanonische SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



